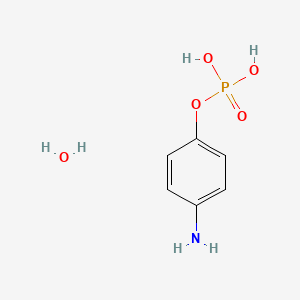

p-Aminophenyl phosphate monohydrate

Description

p-Aminophenyl phosphate monohydrate (pAPP, C₆H₇NO₄PNa·H₂O) is an aromatic organophosphate compound primarily utilized in biochemical assays and diagnostics. Structurally, it consists of a p-aminophenyl group linked to a phosphate moiety, with a sodium counterion and one water molecule in its crystalline lattice. This compound serves as a substrate for enzymes such as alkaline phosphatase (ALP) and tyrosinase, where enzymatic hydrolysis releases p-aminophenol (PAP), a chromogenic or electrochemically active product . Its stability and specificity make it valuable in optical immunoassays for detecting biomarkers like tumor necrosis factor-α (TNF-α) and extracellular domains of human epidermal growth factor receptor 2 (HER2) .

pAPP is typically stored at –15°C to prevent degradation, and its molecular weight is 211.09 g/mol (anhydrous basis) . Its monosodium salt hydrate form enhances solubility in aqueous media, facilitating its use in enzymatic reactions .

Properties

Molecular Formula |

C6H10NO5P |

|---|---|

Molecular Weight |

207.12 g/mol |

IUPAC Name |

(4-aminophenyl) dihydrogen phosphate;hydrate |

InChI |

InChI=1S/C6H8NO4P.H2O/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H2 |

InChI Key |

DTALFWPTWOBEOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OP(=O)(O)O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Aminophenyl phosphate monohydrate typically involves the phosphorylation of p-aminophenol. This can be achieved through a reaction with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and purification systems to ensure high yield and purity. The compound is then dried and packaged under controlled conditions to maintain its stability.

Chemical Reactions Analysis

Enzymatic Hydrolysis by Alkaline Phosphatase (ALP)

pAPP serves as a substrate for ALP, undergoing hydrolysis to produce 4-aminophenol (4AP) and inorganic phosphate (Pi). This reaction is central to biochemical assays and electrochemical sensing applications .

Reaction Equation:

Key Features:

-

pH Dependency : Optimal activity occurs in alkaline conditions (pH 7.8–9.5) .

-

Kinetics : Follows Michaelis-Menten kinetics, with values ranging from 0.12–0.29 mM depending on enzyme immobilization methods .

| Geometry | Max. Photocurrent ΔI (nA) | (mM) |

|---|---|---|

| S0 | 16.3 | 0.16 |

| I1 | 9.8 | 0.29 |

| I2 | 3.5 | 0.15 |

| Data from electrochemical sensor studies . |

Electrochemical Detection Mechanisms

pAPP’s hydrolysis product, 4AP, is electrochemically active under illumination. Quantum dot (QD)-modified electrodes enable photocurrent-based detection, with performance metrics influenced by sensor design :

-

Sensor Design :

Detection Range : 25 μM–1 mM pAPP .

Stability and Non-Enzymatic Decomposition

pAPP exhibits limited stability in alkaline solutions, undergoing slow decomposition:

-

Conditions : Degrades in >1.5 M HClO₄ or prolonged exposure to pH > 9 .

-

Impact : Requires careful pH control during storage and experimentation .

Comparative Reaction Dynamics

Scientific Research Applications

Chemistry: p-Aminophenyl phosphate monohydrate is used as a reagent in various chemical assays and analytical techniques. It serves as a substrate in enzyme-linked immunosorbent assays (ELISA) and other biochemical assays.

Biology: In biological research, this compound is used to study enzyme kinetics and mechanisms. It is particularly useful in the study of alkaline phosphatase activity.

Medicine: The compound is used in diagnostic assays to measure enzyme activity in clinical samples. It helps in the detection of diseases and monitoring of treatment efficacy.

Industry: In industrial applications, this compound is used in the production of various biochemical reagents and diagnostic kits. It is also used in the development of biosensors and other analytical devices.

Mechanism of Action

The primary mechanism of action of p-Aminophenyl phosphate monohydrate involves its hydrolysis by alkaline phosphatase to produce p-aminophenol and inorganic phosphate. This reaction is used to measure the activity of alkaline phosphatase in various samples. The hydrolysis reaction can be monitored electrochemically or spectrophotometrically, providing valuable data for biochemical and clinical studies.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Enzymatic Substrate Performance

Research Findings

- pAPP in Diagnostics: pAPP-based assays demonstrate superior sensitivity in detecting low-abundance biomarkers compared to PNPP due to PAP’s electrochemical activity .

- Stability Challenges: Unlike non-hygroscopic DCPD, pAPP’s monohydrate form requires strict moisture and light control to prevent decomposition .

- Synthetic Versatility: pAPP’s aromatic amine group allows conjugation with nanoparticles (e.g., gold nanorods) for enhanced signal amplification in biosensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.